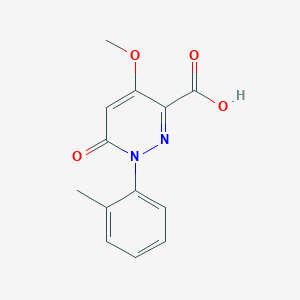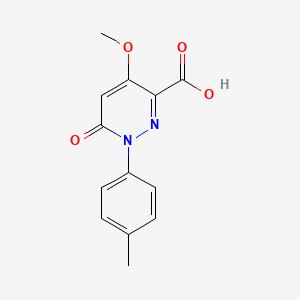![molecular formula C12H24N2O2 B1415443 tert-butyl N-[4-(cyclopropylamino)butyl]carbamate CAS No. 1935166-49-6](/img/structure/B1415443.png)
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Vue d'ensemble
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used as protecting groups for amines in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of tert-butyl carbamate, a related compound, has been determined using mass spectrometry .Chemical Reactions Analysis
Tert-butyl carbamates can participate in various chemical reactions. For example, they can be deprotected under acidic conditions to yield the free amine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl carbamate has a molecular weight of 117.1463 and is a solid at 20°C .Applications De Recherche Scientifique
Enantioselective Synthesis of Carbocyclic Analogues
Tert-butyl N-[4-(cyclopropylamino)butyl]carbamate and its derivatives have been explored for the enantioselective synthesis of carbocyclic analogues. These analogues are significant for 2′-deoxyribonucleotides synthesis. The crystal structure of one such intermediate confirms the relative substitution of the cyclopentane ring, which is crucial for understanding the synthesis process (Ober et al., 2004).
Synthesis of Lymphocyte Function-Associated Antigen 1 Inhibitor
The compound has been used in the process development and pilot-plant synthesis of a lymphocyte function-associated antigen 1 inhibitor. Its preparation involves a one-pot, two-step telescoped sequence from readily available materials, demonstrating its practicality and scalability in pharmaceutical manufacturing (Li et al., 2012).
Diels–Alder Reaction Applications
In organic synthesis, this compound derivatives have been utilized in Diels–Alder reactions. These reactions are fundamental in synthesizing complex organic compounds, showcasing the compound's versatility in synthetic organic chemistry (Padwa et al., 2003).
Insecticide Synthesis
This compound has been instrumental in synthesizing spirocyclopropanated analogues of insecticides like Imidacloprid and Thiacloprid. This highlights its importance in the field of agricultural chemistry, particularly in pest control and management (Brackmann et al., 2005).
Study of Hydrogen and Halogen Bonds
The compound's derivatives have been studied for their role in forming hydrogen and halogen bonds. These studies contribute to a better understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-13-10-6-7-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCQYTPRZAUQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


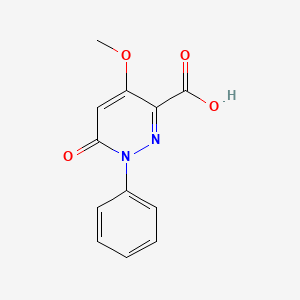
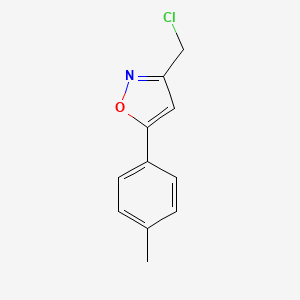

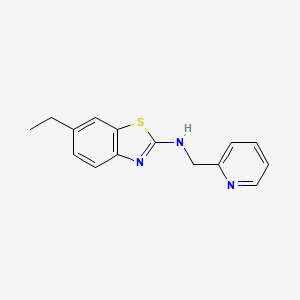
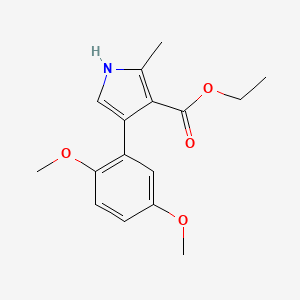
![2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415367.png)
![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)



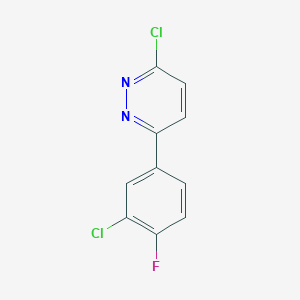
![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
